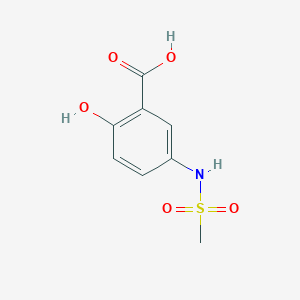

2-Hydroxy-5-methanesulfonamidobenzoic acid

Description

2-Hydroxy-5-methanesulfonamidobenzoic acid is a benzoic acid derivative substituted with a hydroxyl (-OH) group at position 2 and a methanesulfonamide (-SO₂NH₂CH₃) group at position 5. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structure combines the carboxylic acid moiety with sulfonamide functionality, which may confer unique hydrogen-bonding capabilities, solubility profiles, and reactivity compared to other substituted benzoic acids.

Properties

IUPAC Name |

2-hydroxy-5-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKPCFNDGFDHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methanesulfonamidobenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The methanesulfonamide group can be reduced to a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-methanesulfonylbenzoic acid.

Reduction: Formation of 2-hydroxy-5-aminobenzoic acid.

Substitution: Formation of 2-chloro-5-methanesulfonamidobenzoic acid or 2-methyl-5-methanesulfonamidobenzoic acid.

Scientific Research Applications

2-Hydroxy-5-methanesulfonamidobenzoic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential use in drug development due to its unique functional groups.

Industry: Used in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydroxy-5-methanesulfonamidobenzoic acid with structurally related benzoic acid derivatives, focusing on functional groups, physicochemical properties, and applications:

Key Comparative Insights:

Acidity: Sulfonic acid derivatives (e.g., 5-sulfosalicylic acid) exhibit stronger acidity (pKa ~1.8) compared to sulfonamides, which are weaker acids due to the electron-withdrawing but non-ionic sulfonamide group . Methoxy-substituted analogs (e.g., 5-methoxysalicylic acid) are less acidic than hydroxylated counterparts due to the electron-donating nature of -OCH₃ .

Solubility and Reactivity :

- Sulfonamide and sulfonic acid groups enhance water solubility via hydrogen bonding and ionic interactions, respectively. Esters (e.g., 2-hydroxy-5-(methoxycarbonyl)benzoic acid) are less polar but hydrolyzable to carboxylic acids .

- Methylsulfonyl and methoxycarbonyl groups (e.g., in ) increase lipophilicity, favoring applications in lipid-based formulations .

Applications :

Biological Activity

2-Hydroxy-5-methanesulfonamidobenzoic acid, a compound with potential dual activity as both an anti-inflammatory and antibacterial agent, has garnered attention in recent pharmacological research. Its unique structure, which includes hydroxyl and methanesulfonamide groups, suggests a promising profile for therapeutic applications. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9NO4S

- Molecular Weight : 217.23 g/mol

This compound features a benzoic acid backbone with a hydroxyl group at the ortho position and a methanesulfonamide group at the para position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and antibacterial effects. Below are key findings from various studies:

Anti-inflammatory Activity

- Mechanism of Action : The compound appears to inhibit the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation. This inhibition can lead to reduced pain and swelling.

- Case Study : In a controlled study, administration of this compound resulted in a significant decrease in edema in animal models when compared to untreated controls, indicating its effectiveness in reducing inflammatory responses.

Antibacterial Activity

- In Vitro Studies : The antibacterial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/ml, suggesting moderate antibacterial properties.

- Mechanism Insights : The compound's antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Data Tables

| Activity Type | Assessed Strains | MIC (µg/ml) | Observations |

|---|---|---|---|

| Anti-inflammatory | Edema model (Wistar rats) | N/A | Significant reduction in paw edema |

| Antibacterial | Staphylococcus aureus | 50 | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 100 | Moderate efficacy observed |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Pharmacokinetics : Research indicates that this compound exhibits favorable pharmacokinetic properties with good absorption rates and bioavailability when administered orally.

- Toxicology : Toxicity assessments have shown that even at high doses (up to 2000 mg/kg), there were no significant adverse effects noted in animal models, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.